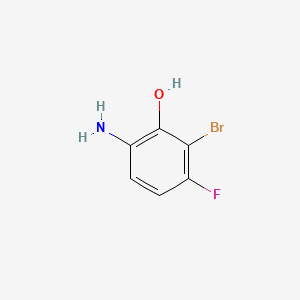

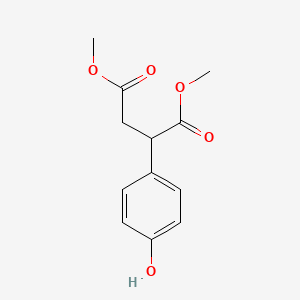

Dimethyl 2-(4-hydroxyphenyl)succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(4-hydroxyphenyl)succinate is a chemical compound with the formula C12H14O5 . It is used in laboratory chemicals and for the synthesis of other substances .

Molecular Structure Analysis

The structure of this compound was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31 .Chemical Reactions Analysis

The esterification of succinic acid to form dimethyl succinate has been analyzed . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Aplicaciones Científicas De Investigación

Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, prepared from reactions involving 4-hydroxycoumarin, demonstrate potential in synthetic organic chemistry (Nicolaides et al., 2011).

Certain derivatives of Dimethyl 2-(4-hydroxyphenyl)succinate have shown to stimulate respiration in rat liver mitochondria, highlighting their potential in biological studies (Hamon et al., 1982).

New compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, have been evaluated for their antioxidant properties and potential in cancer cell line studies (Wang et al., 2009).

Research on the iterative construction of 4-substituted-3-hydroxy benzoic acids from unsaturated aldehydes and dimethyl succinate has been conducted, contributing to the field of organic chemistry (Brenna et al., 1997).

Dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a new telluroamino acid derivative, has been evaluated for its antioxidant and toxicological effects, demonstrating relevance in pharmacological and toxicological research (Meinerz et al., 2010).

Studies on insulinotropic potential of various esters of succinic acid, including their effects on insulin release, contribute to diabetes research (Ladrière et al., 1998).

Research on biosynthetic activity stimulated by novel succinate esters in rat pancreatic islets provides insights into their potential use in diabetes treatment (Laghmich et al., 1998).

Studies on the synthesis and characterization of liquid crystalline polyesters containing succinic acid reveal applications in material science and polymer chemistry (Jaisankar et al., 1997).

Mecanismo De Acción

While there isn’t specific information available on the mechanism of action of Dimethyl 2-(4-hydroxyphenyl)succinate, a related compound, succinate, has been studied in the context of ischemia/reperfusion (IR) injury . During ischemia, the citric acid cycle metabolite succinate builds up. Upon reperfusion, this succinate is oxidized rapidly by succinate dehydrogenase (SDH), driving a burst of reactive oxygen species production .

Safety and Hazards

The safety data sheet for a related compound, Diethyl succinate, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and storing in a cool, well-ventilated place . In case of contact with skin or eyes, or if swallowed, immediate medical attention is advised .

Propiedades

IUPAC Name |

dimethyl 2-(4-hydroxyphenyl)butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMXTYMJAPZNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741282 |

Source

|

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136705-25-4 |

Source

|

| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)